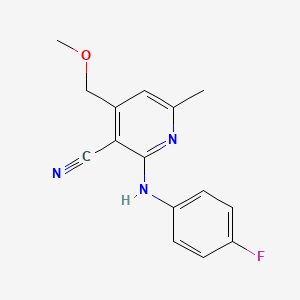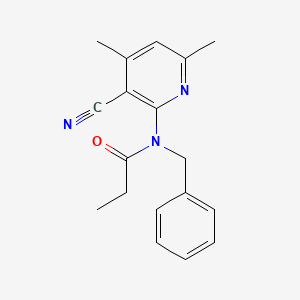
2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide
概要
説明
2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinonitrile core substituted with a 4-fluorophenylamino group, a methoxymethyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the fluorine atom to the aromatic ring.
Cyclization: Formation of the nicotinonitrile core.
Substitution: Introduction of the methoxymethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxymethyl group to a carboxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield a carboxylic acid derivative, while reduction of the nitro group results in an amino derivative.
科学的研究の応用
2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(4-fluoroanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-10-7-11(9-20-2)14(8-17)15(18-10)19-13-5-3-12(16)4-6-13/h3-7H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHBSJZNGMNBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NC2=CC=C(C=C2)F)C#N)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-4,5,6-trimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4321800.png)
![3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4321801.png)
![2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4321808.png)
![3-amino-5-chloro-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4321812.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4321818.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4321820.png)
![3-[(2-chlorobenzoyl)amino]-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4321827.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4321841.png)
![4-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B4321856.png)
![5-amino-11,13-dimethyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B4321864.png)
![4-butyl-5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4321867.png)
![4,6-DIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4321871.png)

![1-BENZYL-5-(METHOXYMETHYL)-7-METHYL-2-(4-NITROPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B4321886.png)
